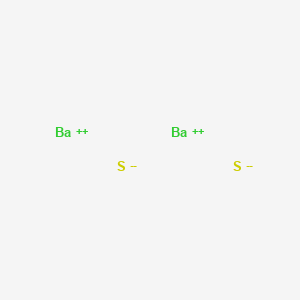

Dibarium(2+) disulfanediide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le sulfure de baryum est un composé inorganique de formule chimique BaS. C'est un solide blanc produit à grande échelle et qui sert de précurseur à divers autres composés du baryum, notamment le carbonate de baryum et le pigment lithopone . Le sulfure de baryum est connu pour ses propriétés optiques et électroniques uniques, ce qui le rend précieux dans diverses applications industrielles .

Méthodes De Préparation

Le sulfure de baryum peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réduction carbothermique du sulfate de baryum (BaSO₄) en utilisant du carbone comme agent réducteur. Cette réaction est généralement réalisée à des températures élevées (environ 1 200 °C) et produit du sulfure de baryum et du dioxyde de carbone comme sous-produits . La réaction peut être représentée comme suit : [ \text{BaSO}4 + 4\text{C} \rightarrow \text{BaS} + 4\text{CO} ]

Une autre méthode implique la réaction du carbonate de baryum (BaCO₃) avec le sulfure d'hydrogène (H₂S) pour produire du sulfure de baryum, de l'eau et du dioxyde de carbone {_svg_4}: [ \text{BaCO}3 + \text{H}_2\text{S} \rightarrow \text{BaS} + \text{H}_2\text{O} + \text{CO}_2 ]

Analyse Des Réactions Chimiques

Le sulfure de baryum subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Voici quelques réactions courantes :

-

Oxydation : : Le sulfure de baryum peut être oxydé en sulfate de baryum (BaSO₄) lorsqu'il est exposé à l'oxygène ou à d'autres agents oxydants {_svg_5}: [ \text{BaS} + 2\text{O}2 \rightarrow \text{BaSO}_4 ]

-

Réaction avec les acides : : Le sulfure de baryum réagit avec les acides pour produire du gaz sulfure d'hydrogène (H₂S) et le sel de baryum correspondant {_svg_6}: [ \text{BaS} + 2\text{HCl} \rightarrow \text{BaCl}2 + \text{H}_2\text{S} ]

-

Substitution : : Le sulfure de baryum peut réagir avec le sulfate de sodium (Na₂SO₄) pour former du sulfate de baryum et du sulfure de sodium (Na₂S) {_svg_7}: [ \text{BaS} + \text{Na}2\text{SO}_4 \rightarrow \text{BaSO}_4 + \text{Na}_2\text{S} ]

Applications De Recherche Scientifique

Le sulfure de baryum a une large gamme d'applications en recherche scientifique en raison de ses propriétés uniques.

Optoélectronique : Le sulfure de baryum est utilisé dans la production de couches minces pour les dispositifs optoélectroniques, tels que les capteurs et les cellules photovoltaïques.

Peintures luminescentes : Il est utilisé comme précurseur dans la production de peintures et de pigments luminescents.

Céramique : Le sulfure de baryum est utilisé dans l'industrie céramique pour produire divers composés contenant du baryum.

Ignifugeants : Il est utilisé comme additif dans les ignifugeants pour améliorer leur efficacité.

Mécanisme d'action

Le mécanisme d'action du sulfure de baryum implique sa capacité à subir diverses réactions chimiques, telles que l'oxydation et la substitution, pour former différents composés du baryum. Ces réactions sont facilitées par la structure électronique unique du sulfure de baryum, qui lui permet d'interagir avec divers réactifs et conditions {_svg_8}. Les cibles moléculaires et les voies impliquées dans ces réactions dépendent de l'application spécifique et des réactifs utilisés.

Mécanisme D'action

The mechanism of action of barium sulfide involves its ability to undergo various chemical reactions, such as oxidation and substitution, to form different barium compounds. These reactions are facilitated by the unique electronic structure of barium sulfide, which allows it to interact with various reagents and conditions . The molecular targets and pathways involved in these reactions depend on the specific application and the reagents used.

Comparaison Avec Des Composés Similaires

Le sulfure de baryum peut être comparé à d'autres composés similaires, tels que l'oxyde de baryum (BaO), le carbonate de baryum (BaCO₃) et le sulfate de baryum (BaSO₄). Chacun de ces composés possède des propriétés et des applications uniques :

Oxyde de baryum (BaO) : L'oxyde de baryum est utilisé dans la production de verre et de céramique, ainsi que comme précurseur d'autres composés du baryum.

Carbonate de baryum (BaCO₃) : Le carbonate de baryum est utilisé dans l'industrie céramique et comme précurseur du sulfure de baryum.

Sulfate de baryum (BaSO₄) : Le sulfate de baryum est utilisé comme agent de contraste en imagerie médicale et comme matériau de charge dans les plastiques et les caoutchoucs.

Le sulfure de baryum est unique en sa capacité à servir de précurseur à divers composés du baryum, ainsi que pour ses applications dans l'optoélectronique et les peintures luminescentes .

Propriétés

Formule moléculaire |

Ba2S2 |

|---|---|

Poids moléculaire |

338.8 g/mol |

Nom IUPAC |

barium(2+);disulfide |

InChI |

InChI=1S/2Ba.2S/q2*+2;2*-2 |

Clé InChI |

NGYJQVSUURXWGF-UHFFFAOYSA-N |

SMILES canonique |

[S-2].[S-2].[Ba+2].[Ba+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-2-imino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazolidin-4-one;methanesulfonic acid](/img/structure/B12350764.png)

![5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12350765.png)

![2-[4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-aceticacid](/img/structure/B12350772.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B12350777.png)

![2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12350781.png)

![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)

![7,8,9-Trihydroxy-3,5-dioxo-1,2,5a,6,7,8,9,9a-octahydrocyclopenta[c]isochromene-1-carboxylic acid](/img/structure/B12350805.png)

![7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12350813.png)